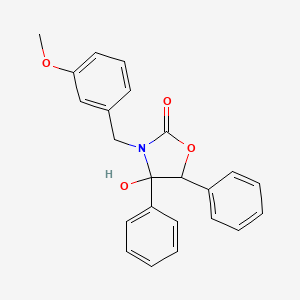![molecular formula C18H13ClF2N2O B11070580 2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11070580.png)
2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, difluoro, and pyrrol substituents on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-4,5-difluorobenzene, undergoes nitration followed by reduction to form the corresponding amine.
Pyrrole Introduction: The amine is then reacted with 4-(1H-pyrrol-1-yl)benzyl chloride under basic conditions to introduce the pyrrole group.
Amidation: Finally, the intermediate product is subjected to amidation with benzoyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or difluoro groups.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzamide: Lacks the pyrrole group, leading to different chemical and biological properties.
4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide: Lacks the chloro group, affecting its reactivity and applications.
2-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide: Lacks the difluoro groups, resulting in different chemical behavior.
Uniqueness
2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the combination of chloro, difluoro, and pyrrol substituents. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H13ClF2N2O |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H13ClF2N2O/c19-15-10-17(21)16(20)9-14(15)18(24)22-11-12-3-5-13(6-4-12)23-7-1-2-8-23/h1-10H,11H2,(H,22,24) |
InChI Key |
UXIWMCSRUBKVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11070503.png)
![6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11070512.png)
![N-(1-Adamantylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11070520.png)
![(4-Benzylpiperazin-1-yl){3-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11070527.png)
![8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11070532.png)
![1-(4-Methoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11070535.png)
![N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11070540.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11070551.png)
![N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11070558.png)
![1-[5-Chloro-2-(morpholin-4-yl)phenyl]-3-(3-chlorophenyl)urea](/img/structure/B11070563.png)
![4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11070564.png)
